Tinkal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

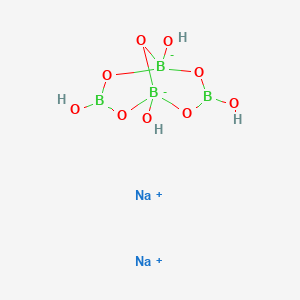

Tinkal, commonly known as borax, is a colorless crystalline solid with the chemical formula Na₂B₄O₇. It is a boron compound, a mineral, and a salt of boric acid. Disodium tetraborate is widely used in various industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tinkal, can be synthesized by heating borax decahydrate (Na₂B₄O₇·10H₂O) to temperatures above 300°C. This process removes the water of crystallization, resulting in the anhydrous form .

Industrial Production Methods: Industrially, disodium tetraborate is produced by mining borate minerals such as kernite and tincal. These minerals are refined and processed to remove impurities, followed by heating to obtain the anhydrous form .

Análisis De Reacciones Químicas

Types of Reactions: Disodium tetraborate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form boric acid and sodium hydroxide.

Acid-Base Reactions: Acts as a weak base and reacts with strong acids to form boric acid.

Complex Formation: Forms complexes with various metal ions.

Common Reagents and Conditions:

Hydrochloric Acid: Converts disodium tetraborate to boric acid.

Water: Hydrolyzes disodium tetraborate to form boric acid and sodium hydroxide.

Major Products Formed:

Boric Acid (H₃BO₃): Formed when disodium tetraborate reacts with acids.

Sodium Hydroxide (NaOH): Formed during hydrolysis.

Aplicaciones Científicas De Investigación

Tinkal, has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in chemical laboratories.

Biology: Employed in gel electrophoresis for DNA separation.

Medicine: Acts as a preservative and antiseptic in some pharmaceutical formulations.

Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy

Mecanismo De Acción

The mechanism of action of disodium tetraborate involves its ability to form complexes with various metal ions. This property is utilized in analytical chemistry for the detection of certain metals. Additionally, its buffering capacity helps maintain pH levels in various chemical and biological systems .

Comparación Con Compuestos Similares

Sodium Borate Decahydrate (Na₂B₄O₇·10H₂O): Contains ten molecules of water of crystallization.

Sodium Borate Pentahydrate (Na₂B₄O₇·5H₂O): Contains five molecules of water of crystallization.

Boric Acid (H₃BO₃): A weak acid formed from disodium tetraborate.

Uniqueness: Tinkal, is unique due to its anhydrous nature, making it more suitable for applications requiring the absence of water. Its ability to form complexes with metal ions and act as a buffering agent further distinguishes it from its hydrated counterparts .

Propiedades

Fórmula molecular |

B4H4Na2O9 |

|---|---|

Peso molecular |

237.3 g/mol |

Nombre IUPAC |

disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane |

InChI |

InChI=1S/B4H4O9.2Na/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;/h5-8H;;/q-2;2*+1 |

Clave InChI |

LVSJLTMNAQBTPE-UHFFFAOYSA-N |

SMILES canónico |

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.